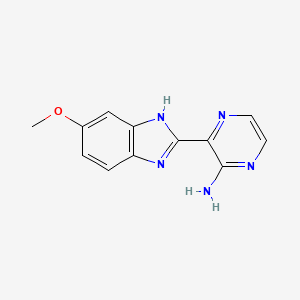![molecular formula C12H12BrNO4S B7588944 4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588944.png)
4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTPM and has a molecular formula of C16H15BrN2O3S.
Mécanisme D'action
The exact mechanism of action of BTPM is not fully understood. However, studies have suggested that BTPM induces apoptosis in cancer cells by activating the caspase pathway. BTPM has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
BTPM has been shown to exhibit low toxicity towards normal cells while exhibiting potent anticancer activity against various cancer cell lines. BTPM has also been shown to exhibit antifungal activity against various fungal strains. In addition, BTPM has been shown to exhibit good stability under physiological conditions, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTPM is its potent anticancer and antifungal activity. BTPM has also been shown to exhibit good stability under physiological conditions, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BTPM is its relatively complicated synthesis method, which may limit its scalability for large-scale production.
Orientations Futures
There are several future directions for the further development of BTPM. One potential direction is the design and synthesis of novel BTPM analogs with improved pharmacological properties. Another potential direction is the development of BTPM-based drug delivery systems for targeted drug delivery. Furthermore, BTPM can be used as a building block for the synthesis of functionalized polymers and dendrimers, which can find applications in various fields such as catalysis, drug delivery, and material science.
Méthodes De Synthèse
The synthesis of BTPM involves the reaction between 5-bromothiophene-2-carboxylic acid and morpholine-2-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then subjected to a reaction with (E)-3-(dimethylamino)prop-2-enoyl chloride in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
BTPM has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BTPM has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BTPM has also been studied for its potential use as an antifungal agent. In drug discovery, BTPM has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, BTPM has been used as a building block for the synthesis of functionalized polymers and dendrimers.
Propriétés
IUPAC Name |
4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-10-3-1-8(19-10)2-4-11(15)14-5-6-18-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQOWLKBFRXGND-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)





![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)

![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid](/img/structure/B7588942.png)

![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588960.png)